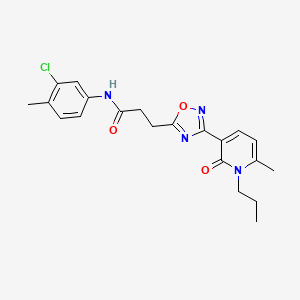

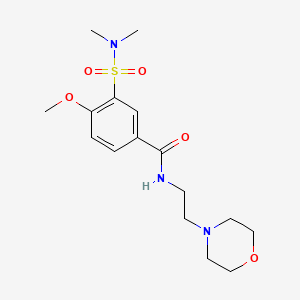

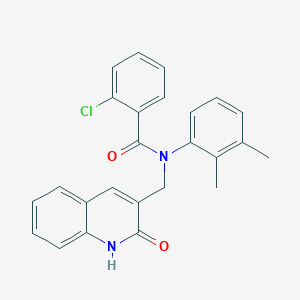

![molecular formula C17H20N4O B7690471 N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide](/img/structure/B7690471.png)

N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide, also known as NEP, is a synthetic compound that has been widely used in scientific research. NEP is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of the endocannabinoid anandamide. Inhibition of FAAH leads to increased levels of anandamide, which has been shown to have a variety of physiological effects.

科学的研究の応用

Biomedical Applications

Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds which include N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide, have been extensively studied for their biomedical applications . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references .

Corrosion Inhibition

The compound has been evaluated as a corrosion inhibitor for mild steel in 1M HCl solution . The study revealed that this compound is a good mixed type inhibitor with cathodic predominance effectiveness .

Peroxisome Proliferator-Activated Receptor α (PPARα) Activation

Small-molecule agonism of PPARα, a ligand-activated transcriptional factor involved in regulating fatty acid metabolism, is an important approach for treating dyslipidemia . N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide could potentially be used in this context.

Pharmaceutical Agents

Pyrazolo[3,4-b]quinoline derivatives are used as pharmaceutical agents . They have been associated with interesting pharmacological properties .

Oncogenic Ras Inhibitors

These derivatives are also used as inhibitors of oncogenic Ras , a protein that plays a key role in cellular signal transduction .

Antitumor Properties

Benzo[b][1,8]naphthyridine derivatives, which are structurally similar to pyrazolo[3,4-b]quinoline derivatives, possess antitumor properties . It’s possible that N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide could have similar properties.

Cytotoxic Activity

A new series of pyrazolo[3,4-d]pyrimidines were synthesized and evaluated for in vitro cytotoxic activity against MCF-7 (breast adenocarcinoma) and A549 (lung cancer) cell lines . Given the structural similarity, N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide could potentially exhibit similar cytotoxic activity.

Antimicrobial Agents

Benzo[b][1,8]naphthyridine derivatives are also known to be antimicrobial agents . This suggests a potential application of N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide in antimicrobial therapy.

特性

IUPAC Name |

N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O/c1-5-21-15-12(10-11-8-6-7-9-13(11)18-15)14(20-21)19-16(22)17(2,3)4/h6-10H,5H2,1-4H3,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUMVYPHRWGFIIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

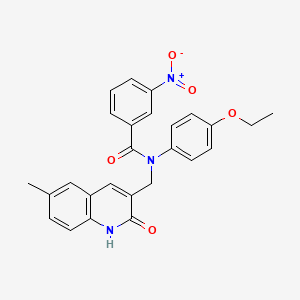

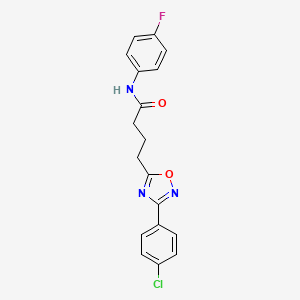

![N-(5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-2-methoxyphenyl)benzamide](/img/structure/B7690477.png)

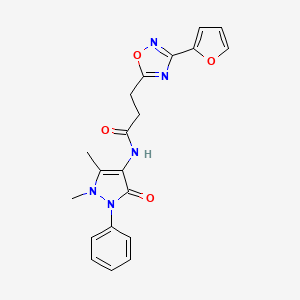

![3,4,5-triethoxy-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7690496.png)